molecular formula C7H8N4O2 B8778231 4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one

4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one

Cat. No.: B8778231
M. Wt: 180.16 g/mol
InChI Key: RDGLADDXPVHWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is a heterocyclic compound that belongs to the class of bicyclic systems This compound is characterized by its unique structure, which includes a fused pyrimidine and oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions in solvents such as xylene, followed by the addition of a base to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets. The amino and keto groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.

    Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar core structure but with different substituents and ring fusion.

Uniqueness

4-amino-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

4-amino-7,8-dihydro-6H-pyrimido[5,4-f][1,4]oxazepin-5-one

InChI

InChI=1S/C7H8N4O2/c8-5-4-6(12)9-1-2-13-7(4)11-3-10-5/h3H,1-2H2,(H,9,12)(H2,8,10,11)

InChI Key

RDGLADDXPVHWLF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC=NC(=C2C(=O)N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

TFA (15 mL, 195 mmol) was added to a solution of 100E (2.5 g, 8.32 mmol) in anisole (1 mL, 9.15 mmol) at 0° C., and the mixture was stirred for 2 h at 90° C. for 16 h in sealed-tube. The reaction mixture was concentrated to get the residue and it was triturated with 25 mL (50%) ethyl acetate in hexane to afford to afford title compound (1.0 g, 66.7%) as an off-white-solid. 1H NMR (400 MHz, DMSO-d6-D2O): δ 8.26 (s, 1H), 4.57 (t, J=3.9 Hz, 2H), 3.47 (t, J=4.2 Hz, 2H).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
100E
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
66.7%

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